molecular formula C9H8ClN3O2S B14179445 3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole CAS No. 924663-89-8

3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole

Cat. No.: B14179445
CAS No.: 924663-89-8
M. Wt: 257.70 g/mol
InChI Key: ONEOECILXOJIBH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methanesulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole typically involves the reaction of 2-chlorobenzonitrile with methanesulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then cyclized to form the triazole ring using a suitable cyclization agent such as hydrazine hydrate or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding sulfide derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1H-1,2,4-triazole: Lacks the methanesulfonyl group, which may result in different chemical properties and biological activities.

    5-(Methanesulfonyl)-1H-1,2,4-triazole: Lacks the chlorophenyl group, which may affect its reactivity and applications.

Uniqueness

3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole is unique due to the presence of both the chlorophenyl and methanesulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple scientific research applications.

Properties

CAS No.

924663-89-8

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methylsulfonyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H8ClN3O2S/c1-16(14,15)9-11-8(12-13-9)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,12,13)

InChI Key

ONEOECILXOJIBH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)C2=CC=CC=C2Cl

Origin of Product

United States

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